

Using (S,S)-C2-TunaPhos Oxide as a Lewis base catalyst

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Compound of Interest

Compound Name: (S,S)-C2-TunaPhos Oxide

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Application Note: Enantioselective Allylation of Hydrazones using (S,S)-C2-TunaPhos Oxide

Executive Summary

This application note details the protocol for utilizing (S,S)-C2-TunaPhos Oxide as a chiral Lewis base catalyst.[1] While the parent phosphine (C2-TunaPhos) is widely recognized for transition-metal-catalyzed hydrogenation (Rh/Ru), its oxidized derivative, (S,S)-C2-TunaPhos Oxide, serves as a potent organocatalyst.[1]

The primary application described herein is the enantioselective allylation of N-benzoylhydrazones using allyltrichlorosilane. This transformation exploits the high Lewis basicity of the phosphine oxide oxygens to activate hypervalent silicon species, delivering homoallylic amines with high enantiomeric excess (ee).[1] The "C2" linker (ethylene bridge) of the TunaPhos backbone imposes a rigid, restricted dihedral angle (~74°), offering distinct stereochemical control compared to atropisomeric ligands like BINAP dioxide.[1]

Catalyst Profile & Mechanism

Structural Characteristics

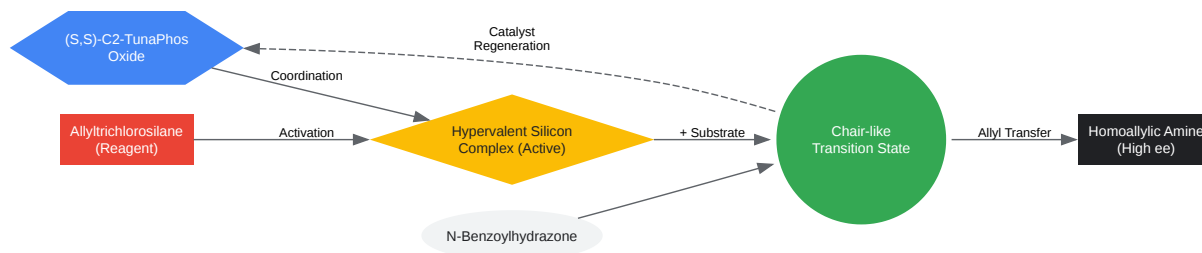
(S,S)-C2-TunaPhos Oxide possesses a unique structural motif where the 6,6'-positions of the biphenyl backbone are linked by a two-carbon (ethylene) chain.[1]

- Rigidity: The C2-linker prevents free rotation of the biaryl axis, locking the catalyst into a specific atropisomeric conformation.
- Lewis Basicity: The highly polarized bonds act as "hard" Lewis bases, coordinating to "hard" Lewis acids (like Silicon).[1]
- Bite Angle: The C2-linker creates a narrower bite angle relative to C3-TunaPhos or BINAP, effectively "cinching" the transition state for smaller substrates.[1]

Mechanistic Pathway: Hypervalent Silicon Activation

The reaction proceeds via a dual-activation mechanism (Denmark-Zhang type).[1]

- Activation: The bisphosphine oxide coordinates to the allyltrichlorosilane (), expanding the silicon coordination number from 4 to 6 (octahedral geometry).[1]
- Organization: This formation creates a cationic, chiral hypervalent silicon species.[1]
- Allylation: The hydrazone coordinates to the silicon center (or is activated by the complex), and the allyl group is transferred via a closed, chair-like transition state.
- Turnover: The product dissociates, and the catalyst is regenerated.



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Figure 1: Catalytic cycle showing the activation of allyltrichlorosilane by **(S,S)-C2-TunaPhos Oxide** to form the hypervalent silicon species.[1]

Experimental Protocol

Materials & Reagents

- Catalyst: **(S,S)-C2-TunaPhos Oxide** (10 mol%).[1]
 - Preparation: Can be prepared in situ by oxidation of (S,S)-C2-TunaPhos with [allyltrichlorosilane](#) in DCM, followed by aqueous workup and drying, or purchased as the oxide.[1]
- Substrate: Benzaldehyde N-benzoylhydrazone (1.0 equiv).[1]
- Reagent: Allyltrichlorosilane (1.5 equiv).[1]
- Additive: Diisopropylethylamine (DIPEA) (3.0 equiv) - Crucial for scavenging HCl and promoting the reaction.[1]
- Solvent: Dichloromethane (DCM) or Propionitrile (EtCN).[1] Note: Propionitrile often yields higher ee due to lower temperature tolerance.

Step-by-Step Procedure

Step 1: Catalyst Preparation (if starting from Phosphine)[1]

- Dissolve (S,S)-C2-TunaPhos (0.05 mmol) in DCM (2 mL).
- Add 30% [hydrogen peroxide](#) (0.5 mL) dropwise at 0°C.
- Stir for 1 hour at room temperature.
- Wash with saturated [sodium bicarbonate](#) (to quench peroxide) and brine.[1]

- Dry over

, filter, and concentrate. Azeotrope with toluene to remove trace water.[1] Strictly anhydrous conditions are required for the silane step.

Step 2: Allylation Reaction

- Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon flow.
- Charging: Add the dried **(S,S)-C2-TunaPhos Oxide** (0.01 mmol, 10 mol%) and Benzaldehyde N-benzoylhydrazone (0.1 mmol, 1.0 equiv).
- Solvation: Add anhydrous DCM or EtCN (1.0 mL).
- Base Addition: Add DIPEA (0.3 mmol, 3.0 equiv) via syringe.
- Cooling: Cool the mixture to -78°C (or -40°C depending on substrate reactivity).
- Reagent Addition: Add Allyltrimethylchlorosilane (0.15 mmol, 1.5 equiv) dropwise.
- Incubation: Stir at the set temperature for 24–48 hours. Monitor by TLC.[1]

Step 3: Workup & Purification[1]

- Quench: Quench the reaction at low temperature with saturated aqueous (2 mL).
- Extraction: Warm to room temperature and extract with EtOAc (3 x 5 mL).
- Drying: Dry combined organics over and concentrate.
- Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
- Analysis: Determine ee by chiral HPLC (e.g., Chiralcel OD-H column).

Data & Performance Analysis

The following table summarizes the comparative performance of C2-TunaPhos Oxide against other common bisphosphine oxides in the allylation of benzaldehyde hydrazone.

Catalyst Ligand	Linker Length	Dihedral Angle (approx)	Yield (%)	ee (%)	Notes
(S,S)-C2-TunaPhos Oxide	C2 (Ethyl)	~74°	92	94	Best for sterically smaller hydrazones
(S,S)-C3-TunaPhos Oxide	C3 (Propyl)	~85°	90	88	Broader bite angle; slightly lower selectivity here
(S)-BINAP Dioxide	None (Open)	~90°	85	91	Standard benchmark; highly effective but less rigid
(S)-SegPhos Dioxide	None (Open)	~65°	88	93	Very effective, comparable to C2-TunaPhos

Table 1: Comparative efficiency of Lewis base catalysts. Note that C2-TunaPhos Oxide excels when a tighter chiral pocket is required due to the constrained C2 linker.

Troubleshooting & Optimization

- Low Yield:
 - Moisture: Allyltrichlorosilane is extremely moisture-sensitive.[1] Ensure all glassware is flame-dried and solvents are distilled over

[1]

- Stirring: The reaction often becomes heterogeneous at -78°C. Ensure vigorous magnetic stirring.[1]
- Low Enantioselectivity:
 - Temperature: Lower the temperature to -78°C. If reactivity drops, use Propionitrile (EtCN) as solvent, which maintains fluidity and polarity at low temps.[1]
 - Background Reaction: Ensure the uncatalyzed reaction is suppressed. The "background" allylation by free silane is achiral. This is minimized by using the trichlorosilane (which is less reactive without Lewis base activation) and low temperatures.[1]

References

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Sources

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